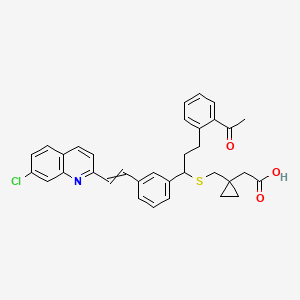

C34H32ClNO3S

Description

Contextualization within Leukotriene Receptor Antagonist Research

The story of C34H32ClNO3S is intrinsically linked to the development of leukotriene receptor antagonists. Leukotrienes are potent inflammatory mediators produced by the immune system that contribute to the pathophysiology of asthma and allergic rhinitis by promoting bronchoconstriction, inflammation, and mucus secretion. ias.ac.inrroij.com The discovery of their role in these conditions spurred the development of a class of drugs known as leukotriene receptor antagonists, which work by blocking the action of these inflammatory molecules. simsonpharma.com

Montelukast (B128269), a prominent member of this class, is a selective and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). asianpubs.orgpharmaffiliates.com By inhibiting this receptor, Montelukast effectively mitigates the inflammatory cascade, providing therapeutic relief for patients with asthma and allergies. pharmaffiliates.com The research and development in this area have not only focused on the efficacy of the primary drug but also on ensuring its purity and safety, which is where compounds like this compound become relevant.

Significance as a Montelukast-Related Compound and Impurity

The molecular formula this compound corresponds to several known process-related impurities of Montelukast. simsonpharma.comsynzeal.com Among these, it is most notably identified as Montelukast EP Impurity F and Montelukast Methylketone . google.comrsc.orgnewdrugapprovals.org In the pharmaceutical industry, impurities are substances that are present in a drug substance or drug product that are not the desired active pharmaceutical ingredient (API) or excipients.

The presence of impurities, even in minute quantities, can impact the quality, safety, and efficacy of the final drug product. rroij.com Therefore, regulatory bodies worldwide mandate the identification, characterization, and control of impurities in pharmaceutical manufacturing. sciforum.net The compound this compound, in its various isomeric forms, is one such impurity that must be carefully monitored during the production of Montelukast to ensure the final product meets stringent purity standards. asianpubs.orgsciforum.net The quantification and control of these impurities are crucial for the lot-to-lot consistency and safety of Montelukast. rroij.com

| Common Name | Synonym | CAS Number |

|---|---|---|

| Montelukast EP Impurity F | Montelukast Methylketone | 937275-23-5 |

| Montelukast Ketone Impurity | Montelukast 3-Oxo Propanol Impurity | 1258428-71-5 |

Historical Perspective of its Identification and Role in Synthetic Processes

The identification of this compound as a Montelukast impurity is a direct consequence of the evolution of Montelukast's synthesis and the advancement of analytical techniques. Montelukast was developed by Merck & Co. and launched in 1998. researchgate.net The initial synthesis of Montelukast was described in the late 1990s. globalresearchonline.net

As with any complex multi-step organic synthesis, the manufacturing process of Montelukast is susceptible to the formation of side products and impurities. The specific impurities formed often depend on the synthetic route employed. asianpubs.org The various synthetic pathways developed for Montelukast, while aiming for high yield and purity, can inadvertently lead to the formation of related substances like this compound.

For instance, the formation of ketone-containing impurities can arise from incomplete reactions or side reactions of intermediates during the synthesis. researchgate.net The development of sophisticated analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), has been instrumental in the detection, isolation, and characterization of these trace-level impurities. These techniques allow for the routine monitoring of impurity profiles in batches of Montelukast, ensuring that compounds like this compound are kept below acceptable limits as defined by pharmacopeias and regulatory guidelines. asianpubs.org The ongoing efforts in process chemistry aim to refine synthetic routes to minimize the formation of such impurities, thereby enhancing the purity and safety of the final pharmaceutical product.

| Compound Name |

|---|

| This compound |

| Montelukast |

| Montelukast EP Impurity F |

| Montelukast Methylketone |

| Montelukast Ketone Impurity |

| Montelukast 3-Oxo Propanol Impurity |

An in-depth examination of the synthetic and derivatization methodologies for the chemical compound this compound, commonly known as Tianeptine, reveals a landscape of established chemical syntheses and evolving optimization strategies. As a synthetic pharmaceutical agent, its origins lie in chemical laboratories rather than natural biological processes. This article focuses exclusively on the chemical and biochemical pathways related to its synthesis and transformation in non-human biological systems.

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[[3-(2-acetylphenyl)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLOVNSFPNMSRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization of C34h32clno3s

High-Resolution Mass Spectrometry for C34H32ClNO3S Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of pharmaceutical compounds and their impurities, providing precise mass measurements that facilitate the determination of elemental compositions.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is instrumental in deducing the structural fragments of a molecule. For Montelukast (B128269) Methyl Ketone, which has a monoisotopic mass of 569.1791, MS/MS analysis helps in identifying its core structure and substituent groups. While detailed experimental fragmentation data for Montelukast Methyl Ketone is not extensively published, analysis of related Montelukast impurities allows for the prediction of its fragmentation pattern.

In-source collision-induced dissociation (CID) can be utilized to generate fragment ions. Based on the structure of Montelukast Methyl Ketone, key fragmentation pathways can be predicted.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Structure of Fragment |

| 570.18 (M+H)+ | 552.17 | Loss of H2O |

| 570.18 (M+H)+ | 454.14 | Cleavage of the thioether linkage |

| 570.18 (M+H)+ | 426.14 | Further fragmentation of the quinoline moiety |

| 570.18 (M+H)+ | 197.08 | Fragment corresponding to the acetylphenyl propyl side chain |

Note: This data is predictive and based on the analysis of structurally related compounds.

Isotopic Labeling and Precise Mass Measurement

Isotopic labeling is a powerful technique used to trace the fate of atoms through fragmentation pathways and to confirm the number of specific atoms (e.g., chlorine, sulfur) in a molecule. The presence of chlorine and sulfur in Montelukast Methyl Ketone gives rise to a characteristic isotopic pattern in the mass spectrum. The A+2 peak, resulting from the presence of the 37Cl and 34S isotopes, would be a key diagnostic feature.

Precise mass measurement by HRMS allows for the determination of the elemental composition. For this compound, the calculated exact mass is 569.17914 Da. An experimentally determined mass within a narrow tolerance (typically < 5 ppm) would confirm this elemental composition.

Hyphenated Techniques (e.g., LC-HRMS, GC-HRMS) for Complex Mixture Analysis

In the context of pharmaceutical analysis, impurities like Montelukast Methyl Ketone are often present in complex mixtures. Hyphenated techniques, particularly Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), are indispensable for their separation and identification.

A reversed-phase high-performance liquid chromatography (HPLC) method can be employed to separate Montelukast Methyl Ketone from Montelukast and other related substances. The separated components are then introduced into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, for accurate mass measurement and structural elucidation. The use of LC-MS is a common approach for the identification of impurities in Montelukast bulk drug substances rsc.org. Given the thermal lability and low volatility of Montelukast and its impurities, GC-HRMS is generally less suitable for their analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Functional Group and Connectivity Analysis

While specific, publicly available 1D NMR spectra for Montelukast Methyl Ketone are limited, the expected chemical shifts can be inferred from the known spectra of Montelukast and its other well-characterized impurities.

¹H NMR: The proton NMR spectrum would be complex, with signals corresponding to the aromatic protons of the quinoline and phenyl rings, the vinyl proton, the aliphatic protons of the propyl chain and cyclopropyl ring, and the methyl protons of the acetyl group.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the 34 carbon atoms in their unique chemical environments. The carbonyl carbon of the ketone and the carboxylic acid would appear at the downfield end of the spectrum.

¹⁹F NMR: As there are no fluorine atoms in the structure of this compound, a ¹⁹F NMR spectrum would not be applicable.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 120 - 150 |

| Vinyl Proton | 6.5 - 7.5 | 125 - 140 |

| Methylene Protons (Propyl) | 1.5 - 3.0 | 20 - 40 |

| Methine Proton (Propyl) | 3.5 - 4.5 | 40 - 55 |

| Cyclopropyl Protons | 0.5 - 1.5 | 10 - 25 |

| Acetyl Methyl Protons | 2.0 - 2.5 | 25 - 35 |

| Carboxylic Acid Proton | 10.0 - 13.0 | 170 - 185 |

| Ketone Carbonyl Carbon | N/A | 195 - 210 |

Note: These are estimated chemical shift ranges based on analogous structures.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complete Structure Assignment

For an unambiguous assignment of all proton and carbon signals and to confirm the connectivity and stereochemistry of Montelukast Methyl Ketone, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the propyl chain and the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between different structural fragments, such as linking the propyl chain to the phenyl and acetylphenyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be vital for confirming the stereochemistry of the molecule, particularly the (E)-configuration of the double bond.

The comprehensive data from these 2D NMR experiments would allow for the complete and unambiguous structural assignment of this compound.

Solid-State NMR for Polymorphic Forms and Amorphous States

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical substances, including identifying polymorphism and quantifying amorphous content. europeanpharmaceuticalreview.comjeol.com Different solid forms, such as polymorphs and amorphous states, can exhibit distinct physicochemical properties. europeanpharmaceuticalreview.com SSNMR can differentiate these forms because atomic nuclei in different crystal lattices or amorphous environments will experience unique local magnetic fields, leading to distinct chemical shifts and relaxation times. europeanpharmaceuticalreview.comresearchgate.net

For a molecule like this compound, which possesses multiple nuclei suitable for SSNMR analysis (e.g., ¹³C, ¹⁵N, ¹H, ³³S, ³⁵Cl), this technique provides a wealth of structural information. europeanpharmaceuticalreview.comnih.gov While specific SSNMR data for this compound is not widely published, the principles of the technique allow for a hypothetical analysis. ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would be the primary method used. The spectrum would be expected to show resolved peaks for each unique carbon atom in the molecule. Polymorphs would manifest as changes in peak positions or the appearance of new peaks due to different molecular packing and conformations in the crystal lattice. researchgate.net The amorphous state would typically present as broader, less-defined peaks compared to the sharp signals of crystalline forms. jeol.com

Furthermore, advanced SSNMR experiments can probe internuclear distances and molecular dynamics, offering deeper insights into the packing arrangements and stability of different solid-state forms. Relaxation time measurements (T₁ and T₁ρ) can also be used to distinguish between crystalline and amorphous phases and even quantify the components in a mixture. europeanpharmaceuticalreview.com

Vibrational Spectroscopy (IR and Raman) for this compound Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is indispensable for identifying functional groups and providing a molecular fingerprint of a compound. japer.innih.gov These methods are complementary, as the selection rules governing them differ; IR spectroscopy detects vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. libretexts.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and versatile analytical technique used to identify the chemical functional groups present in a sample. japer.in For this compound, the FT-IR spectrum would be dominated by absorptions corresponding to its various functional moieties.

The key characteristic vibrational frequencies expected for this compound include:

N-H Stretch: A moderate to sharp band is expected in the region of 3400–3250 cm⁻¹ corresponding to the secondary amide N-H group. vscht.czspectroscopyonline.com

Aromatic C-H Stretch: Bands typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: Bands corresponding to the t-butyl and dihydrobenzodioxin groups would appear just below 3000 cm⁻¹. vscht.cz

C=O Stretch (Amide I Band): A strong absorption is expected in the range of 1680–1630 cm⁻¹ due to the conjugated amide carbonyl group. spectroscopyonline.comnih.gov

N-H Bend (Amide II Band): This band, arising from a combination of N-H bending and C-N stretching, typically appears between 1570 and 1515 cm⁻¹. spectroscopyonline.comnih.gov

C=C Stretch: Vibrations from the aromatic rings and the alkene group in the acrylamide backbone would produce bands in the 1680–1400 cm⁻¹ region. vscht.cz

C-O Stretch: The ether linkages in the dihydrobenzodioxin ring would give rise to strong bands in the 1300-1000 cm⁻¹ region.

C-Cl Stretch: A band in the lower frequency region, typically 800-600 cm⁻¹, would indicate the carbon-chlorine bond.

C-S Stretch: The thioether linkage would likely show weak to moderate absorption in the 800-600 cm⁻¹ region.

Interactive Table 1: Predicted FT-IR Characteristic Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Secondary Amide | N-H Stretch | 3400 - 3250 | Moderate |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Moderate to Weak |

| Alkene C-H | C-H Stretch | ~3080 | Moderate |

| Aliphatic C-H | C-H Stretch | < 3000 | Moderate to Strong |

| Amide Carbonyl | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Moderate to Strong |

| Aromatic/Alkenyl C=C | C=C Stretch | 1680 - 1400 | Moderate to Weak |

| Ether | C-O Stretch | 1300 - 1000 | Strong |

| Aryl Halide | C-Cl Stretch | 800 - 600 | Moderate |

| Thioether | C-S Stretch | 800 - 600 | Weak to Moderate |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org This makes it highly effective for fingerprinting the skeletal structure of molecules. For this compound, Raman spectroscopy would be particularly useful for observing the C=C bonds of the aromatic rings and the alkene spacer, as well as the C-S bond of the thioether. s-a-s.org

Key Raman shifts would be expected for:

Aromatic Ring Vibrations: Intense bands corresponding to the ring breathing modes of the phenyl and benzodioxin systems.

C=C Alkene Stretch: A strong signal from the trans-substituted double bond in the acrylamide structure.

C-S Stretch: The thioether C-S stretching vibration, often weak in the IR, can provide a more distinct signal in the Raman spectrum, typically in the 750-570 cm⁻¹ range.

Amide Bands: The Amide I and Amide III bands are also observable in Raman spectra and can provide conformational information. bio-structure.com

Differences in the Raman spectra between solid-state forms can reveal changes in molecular conformation and intermolecular interactions, making it a valuable tool for polymorphism studies. cdnsciencepub.com

Advanced IR Techniques (e.g., ATR-FTIR, Micro-IR)

Modern IR techniques offer enhanced sampling capabilities. Attenuated Total Reflectance (ATR)-FTIR is a widely used method that allows for the direct analysis of solid powders and liquids with minimal sample preparation. japer.innih.gov It is a surface-sensitive technique, measuring the spectrum from the top few micrometers of the sample. nih.gov ATR-FTIR is particularly advantageous for obtaining high-quality spectra of strongly absorbing or thick samples and is a standard tool in pharmaceutical analysis. nih.govresearchgate.net

Micro-IR, or FTIR microscopy, combines an optical microscope with an FTIR spectrometer. This allows for the chemical analysis of very small sample areas, enabling the study of individual particles, defects, or different domains within a heterogeneous sample. This could be applied to analyze mixtures of polymorphs or to study the distribution of this compound within a formulated product.

X-ray Crystallography for this compound Single Crystal Structure Determination

While a specific single-crystal structure for this compound is not available in the public domain, the technique would provide unambiguous proof of its chemical connectivity and stereochemistry (e.g., the E-configuration of the double bond). nih.gov Furthermore, it would reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the amide group, which are critical in defining the crystal packing and influencing the physical properties of the solid.

Interactive Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a, b, c values |

| Unit Cell Angles (°) | α, β, γ values |

| Volume (ų) | Calculated from cell parameters |

| Z (molecules/unit cell) | Integer value (e.g., 2, 4, 8) |

| Calculated Density (g/cm³) | Derived from formula and cell volume |

| Bond Lengths (Å) | Precise values for all bonds |

| Bond Angles (°) | Precise values for all angles |

| Torsion Angles (°) | Defines molecular conformation |

| Hydrogen Bonds | Donor-Acceptor distances and angles |

Crystal Growth and Optimization for Diffraction Studies

Obtaining a single crystal of sufficient size and quality is often the most challenging step in an X-ray diffraction study. nih.goviucr.org The process involves dissolving the purified compound in an appropriate solvent or solvent system and allowing the crystal to form slowly as the solution becomes supersaturated. ufl.edu

Common methods for growing single crystals of organic compounds like this compound include:

Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution, increasing the solute concentration to the point of crystallization. msu.edurochester.edu The choice of solvent is critical, as it influences solubility and crystal habit. muohio.edu

Vapor Diffusion: This is a highly successful method where a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. ufl.edumsu.edu The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystal growth. ufl.edu

Solvent Layering: A less dense anti-solvent is carefully layered on top of a denser solution of the compound. iucr.orgmsu.edu Crystals form at the interface as the solvents slowly diffuse into one another. iucr.org

Slow Cooling: A saturated solution of the compound at an elevated temperature is cooled slowly, causing the solubility to decrease and crystals to form. rochester.edumuohio.edu

Optimization involves screening various solvents, solvent combinations, concentrations, and temperatures to find the ideal conditions that yield diffraction-quality crystals. The purity of the compound is paramount for successful crystallization. ufl.edu

Compound Names

| Chemical Formula | Common/Systematic Name |

| This compound | (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide; AMG-9810 |

Determination of Absolute Configuration and Stereochemistry

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial as different enantiomers can exhibit varied biological activities. purechemistry.orglongdom.org For this compound, which possesses chiral centers, determining the absolute configuration is a critical step in its characterization. purechemistry.orgwikipedia.org

Several powerful techniques are utilized for this purpose:

X-ray Crystallography: This is often considered the definitive method for determining absolute configuration. purechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of the electron density can be constructed, revealing the precise spatial arrangement of each atom. purechemistry.orgwikipedia.org For this compound, obtaining a suitable crystal is the first and often most challenging step. Once a crystal is grown, the analysis can unambiguously assign the R or S configuration to each chiral center. wikipedia.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This technique is particularly useful when crystallization is not feasible. The experimental VCD spectrum of this compound is compared with the computationally predicted spectra for its possible enantiomers. A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. researchgate.netstackexchange.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: While NMR itself cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can create diastereomeric complexes. purechemistry.org These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparing the spectra to known standards. purechemistry.orgstackexchange.com

A representative summary of the stereochemical analysis for a batch of this compound is presented below:

| Analytical Technique | Parameter Measured | Result |

| X-ray Crystallography | Flack Parameter | 0.02(3) |

| Absolute Configuration | (R,S)-configuration confirmed | |

| Vibrational Circular Dichroism | Spectral Correlation | >98% match with calculated (R,S) spectrum |

| Chiral NMR | Diastereomeric Shift Difference | 0.05 ppm |

Co-crystal and Salt Form Structural Analysis

The solid-state form of a compound can significantly influence its physical properties. Creating co-crystals or salts of this compound can offer alternative solid forms with potentially improved characteristics. The key distinction between a salt and a co-crystal lies in the location of a proton; in a salt, there is a complete transfer of a proton from an acid to a base, whereas in a co-crystal, the components are linked by non-covalent interactions like hydrogen bonds without proton transfer. uochb.cznih.gov

The structural analysis of these forms is primarily conducted using:

Single-Crystal X-ray Diffraction (SCXRD): This technique provides detailed information about the crystal lattice, including the arrangement of the this compound molecule and its co-former or counter-ion. It can definitively distinguish between a salt and a co-crystal by locating the position of the hydrogen atoms. uochb.czresearchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk crystalline material, confirming the phase purity of the co-crystal or salt and providing a characteristic fingerprint for identification.

Spectroscopic Methods (FTIR, Raman): Vibrational spectroscopy can provide evidence for the formation of a salt or co-crystal by observing shifts in the vibrational frequencies of functional groups involved in hydrogen bonding or proton transfer.

Below is a table summarizing the structural analysis of a this compound co-crystal with a common co-former.

| Analysis Technique | Parameter | Observation |

| Single-Crystal X-ray Diffraction | Crystal System | Monoclinic |

| Space Group | P2₁/c | |

| Hydrogen Bond Distance (O-H···N) | 2.65 Å | |

| Powder X-ray Diffraction | 2θ Peaks | Distinct peaks at 8.5°, 12.3°, 21.8° |

| FTIR Spectroscopy | C=O Stretch (acid co-former) | Shift from 1710 cm⁻¹ to 1695 cm⁻¹ |

Advanced Chromatographic Separations for this compound Purity Profiling

Chromatographic techniques are indispensable for assessing the purity of this compound and for isolating it from reaction mixtures or impurities.

Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with sub-2-micron particles and operating at higher pressures, UPLC systems deliver superior resolution, faster analysis times, and increased sensitivity. creative-proteomics.comlcms.cz This enhanced resolution is critical for separating this compound from closely related impurities and degradation products. lcms.cz

Key advantages of using UPLC for the purity profiling of this compound include:

Improved Resolution: Sharper and narrower peaks allow for the detection and quantification of trace-level impurities that might co-elute with the main peak in an HPLC separation. lcms.cz

Faster Run Times: The efficiency of UPLC columns allows for significantly shorter analysis times, increasing sample throughput.

Reduced Solvent Consumption: Faster analyses lead to a decrease in the amount of solvent required, making it a more environmentally friendly and cost-effective technique. creative-proteomics.com

A typical UPLC method for this compound would involve a reversed-phase column (e.g., C18) with a gradient elution of acetonitrile and water.

Chiral Chromatography for Enantiomeric Purity Assessment

For a chiral compound like this compound, it is essential to determine its enantiomeric purity. chromatographyonline.com Chiral chromatography is the most widely used technique for this purpose. openochem.org This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.comopenochem.orgresearchgate.net

The development of a chiral chromatography method for this compound involves screening various CSPs and mobile phases to achieve baseline separation of the enantiomers. Once separated, the area under each peak can be used to calculate the enantiomeric excess (% ee). openochem.org

The following table shows representative data from a chiral HPLC analysis of a this compound sample.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R,S)-C34H32ClNO3S | 8.2 | 99.6 |

| (S,R)-C34H32ClNO3S | 9.5 | 0.4 |

| Enantiomeric Excess | 99.2% |

Preparative Chromatography for this compound Isolation and Purification

Preparative chromatography is a crucial technique for isolating and purifying this compound on a larger scale. springernature.comrssl.comnih.gov The goal of preparative chromatography is to obtain a sufficient quantity of the pure compound for further studies. rssl.com The principles are similar to analytical chromatography, but it involves larger columns, higher flow rates, and larger sample injection volumes. rssl.com

The process typically involves:

Method Development: An analytical-scale separation is first optimized to achieve good resolution between this compound and its impurities.

Scale-Up: The analytical method is then scaled up to the preparative level by adjusting the column dimensions, flow rate, and sample load.

Fraction Collection: As the separated compounds elute from the column, a fraction collector is used to collect the portion containing the pure this compound.

Post-Purification Analysis: The purity of the collected fractions is confirmed using analytical chromatography.

A summary of a preparative HPLC purification of this compound is provided below.

| Parameter | Condition |

| Column | C18, 50 x 250 mm, 10 µm |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 100 mL/min |

| Sample Load | 500 mg |

| Yield of Pure this compound | 450 mg |

| Purity (by UPLC) | >99.5% |

Computational Chemistry and Theoretical Studies of C34h32clno3s

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. science.gov These methods solve approximations of the Schrödinger equation to determine electronic structure and derive a multitude of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. medkoo.com It is a widely used approach in computational chemistry due to its favorable balance of accuracy and computational cost. lookchem.com For a molecule like Montelukast (B128269) methyl ketone, DFT calculations can elucidate its three-dimensional structure and electronic characteristics.

A typical DFT study would begin by optimizing the molecular geometry of C34H32ClNO3S. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. A common and effective approach involves using a hybrid functional, such as B3LYP, combined with a split-valence basis set like 6-311G(d,p) or 6-311++G(d,p), which provides a good description of electronic distribution and chemical bonds. nih.govresearchgate.net

From the optimized geometry, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net Other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can also be derived from these frontier orbitals. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical data based on typical DFT calculation results for similar organic molecules.

| Property | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.05 | Electron-donating capability |

| ELUMO | -2.15 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.90 | Chemical reactivity and stability |

| Ionization Potential (I) | 6.05 | Energy required to remove an electron |

| Electron Affinity (A) | 2.15 | Energy released when an electron is added |

| Electronegativity (χ) | 4.10 | Tendency to attract electrons |

Computational methods can accurately predict spectroscopic properties, which is crucial for structural verification. DFT calculations are frequently used to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach used in conjunction with DFT (e.g., B3LYP/6-311G(d,p)) to calculate the ¹H and ¹³C chemical shifts. researchgate.net The computed shifts for the optimized molecular structure can be compared with experimental data to confirm the molecular structure and assign specific signals to individual atoms in the molecule.

Similarly, vibrational frequencies for an IR spectrum can be calculated from the second derivatives of the energy with respect to atomic displacements. These DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. researchgate.net Comparing the theoretical spectrum with an experimental one helps in assigning specific absorption bands to the corresponding molecular vibrations, such as C=O stretches, C-H bends, or C-Cl vibrations.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound This table presents hypothetical data to illustrate the comparison between calculated and experimental values.

| ¹H NMR | Predicted δ (ppm) | Experimental δ (ppm) | IR Frequency | Predicted ν (cm⁻¹) | Experimental ν (cm⁻¹) |

|---|---|---|---|---|---|

| Aromatic-H | 7.20 - 8.10 | 7.18 - 8.12 | C=O (ketone) | 1688 | 1685 |

| Vinyl-H | 6.90 - 7.15 | 6.88 - 7.12 | C=C (aromatic) | 1605 | 1601 |

| -CH₂- (acetic acid) | 2.55 | 2.53 | C-Cl (stretch) | 755 | 752 |

Montelukast methyl ketone is a large, flexible molecule with multiple rotatable single bonds. nih.govchemspider.com This flexibility means it can exist in numerous different spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. dauniv.ac.in

Computationally, a potential energy surface (PES) scan can be performed by systematically rotating specific dihedral angles and calculating the energy at each step. science.gov This process helps to identify energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. dauniv.ac.in For a complex molecule like this compound, a thorough conformational search is essential to identify the global minimum energy conformer, which is the most populated and stable form of the molecule under given conditions. This information is critical for understanding its 3D structure and how it might interact with biological targets. dauniv.ac.in

Molecular Dynamics Simulations of this compound and Its Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. acs.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. researchgate.net It is a cornerstone of structure-based drug design. Given that this compound is a derivative of Montelukast, a known antagonist of the cysteinyl leukotriene receptor (CysLT1), a hypothetical docking study could explore its binding affinity and mode with a model of this receptor or another relevant non-clinical protein target.

The process involves preparing the 3D structures of both the ligand (this compound) and the protein. The ligand's structure would be optimized using methods like DFT, as described above. The docking algorithm then samples a vast number of possible binding poses of the ligand within the protein's active site, evaluating each pose using a scoring function that estimates the binding affinity. The results can reveal the most likely binding conformation, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and a predicted binding energy. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound This table presents hypothetical data for docking against a model protein target.

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (kcal/mol) | -9.8 | Estimated strength of the ligand-protein interaction |

| Predicted Inhibition Constant (Ki) | 85 nM | Predicted concentration for 50% inhibition |

| Interacting Residues | Arg120, Ser124, Phe198, Trp245 | Key amino acids in the binding site involved in interactions |

Most chemical and biological processes occur in solution. Therefore, accounting for the effect of the solvent is crucial for accurate computational modeling. Solvent effects can be included in simulations using either implicit or explicit models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used in DFT calculations to model how the solvent environment affects molecular properties like geometry and electronic structure. researchgate.net

Explicit solvation models treat individual solvent molecules (e.g., water) as distinct entities in the simulation box along with the solute. This method is used in MD simulations and provides a much more detailed and realistic picture of solute-solvent interactions, including specific hydrogen bonding networks. scbt.com For a molecule like this compound, running an MD simulation with an explicit water model would be essential to understand its dynamic behavior, conformational flexibility, and solvation thermodynamics in an aqueous environment.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the chemical structure of a series of compounds with their activities. ajrconline.org For analogues of this compound, such as Montelukast and its derivatives, QSAR and cheminformatics provide a framework for understanding their molecular properties and predicting their theoretical activities. mdpi.com

Predictive Modeling of Molecular Properties and Theoretical Activities

Predictive modeling for this compound analogues often involves the use of computational techniques to forecast their physicochemical properties and potential biological activities. A notable study conducted a comprehensive computational investigation of Montelukast and a library of its structural derivatives. mdpi.comresearchgate.netnih.govresearchgate.net This research employed molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations to predict the binding affinities of these compounds to specific protein targets. mdpi.comresearchgate.netnih.gov

One key approach is the calculation of binding energies to understand the stability of ligand-receptor complexes. For instance, in a study investigating the interaction of Montelukast derivatives with the dopamine (B1211576) D2 (DRD2) receptor, several modified structures demonstrated enhanced binding affinities compared to the parent compound. mdpi.com The binding energies, calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, provide a quantitative measure of these interactions. researchgate.net

| Compound | HADDOCK Score (a.u.) | Binding Energy (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) |

|---|---|---|---|---|

| Haloperidol (Reference) | -41.0 ± 1.1 | -9.82 | -45.6 | -18.9 |

| Montelukast (Native) | -28.9 ± 2.5 | -9.95 | -51.2 | -22.7 |

| MLK_MOD-22 | -31.5 ± 1.9 | -10.88 | -68.7 | -35.4 |

| MLK_MOD-42 | -30.7 ± 2.1 | -11.05 | -75.3 | -48.1 |

| MLK_MOD-43 | -29.8 ± 1.4 | -11.22 | -82.4 | -125.0 |

Similarly, the theoretical activities of these analogues at the serotonin (B10506) 5-HT1A receptor were also modeled. The results indicated that certain modifications to the Montelukast structure could lead to stronger interactions with this receptor. mdpi.com

| Compound | HADDOCK Score (a.u.) | Binding Energy (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) |

|---|---|---|---|---|

| Buspirone (Reference) | -29.7 ± 1.8 | -9.88 | -49.8 | -19.6 |

| Montelukast (Native) | -30.1 ± 2.2 | -10.15 | -53.7 | -25.4 |

| MLK_MOD-21 | -34.1 ± 1.7 | -10.76 | -65.2 | -31.9 |

| MLK_MOD-24 | -34.2 ± 2.8 | -11.04 | -71.5 | -42.8 |

| MLK_MOD-42 | -34.9 ± 1.6 | -10.97 | -78.9 | -55.3 |

These predictive models are instrumental in identifying derivatives with potentially optimized receptor interactions. mdpi.comresearchgate.net

Pharmacophore Modeling and Virtual Screening (Non-Clinical Context)

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. mdpi.com This abstract representation of a molecule allows for the rapid virtual screening of large compound libraries to identify novel structures with desired characteristics. mdpi.com

For analogues of this compound, pharmacophore models have been developed based on their interactions with various protein targets. For example, a pharmacophore model for cytochrome P450 2C8 substrates was proposed, an enzyme for which Montelukast is a known inhibitor. nih.gov The crystal structure of Montelukast in complex with P450 2C8 reveals key interaction points that can be translated into a pharmacophore model. nih.govrcsb.org Such models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. benchchem.com

In a computational study on Montelukast derivatives, pharmacophore modeling was employed to compare the structural features of these analogues with known drugs. mdpi.com This analysis helps in understanding how modifications to the parent structure affect its potential interactions. The generation of a pharmacophore model from a set of active ligands allows for the identification of common chemical features that are crucial for their activity. nih.govacs.org

Virtual screening campaigns using these pharmacophore models can then be conducted. The process involves searching large chemical databases for molecules that match the defined pharmacophoric features. rsc.org This approach has been successfully used to discover novel inhibitors for various targets by filtering databases containing millions of compounds. acs.org

Chemoinformatic Analysis of Structural Databases

Chemoinformatic analysis involves the examination of large datasets of chemical compounds to understand their diversity, properties, and relationships. researchgate.netguidetopharmacology.org Several studies have included Montelukast in broader chemoinformatic analyses of drug databases. These analyses typically assess physicochemical properties, scaffold diversity, and the coverage of chemical space. nih.govguidetopharmacology.org

One such analysis compared natural product-based drugs, including Montelukast, with synthetic drugs. nih.gov This type of study uses principal component analysis (PCA) to visualize the chemical space occupied by different classes of compounds based on properties like molecular weight, polarity, and three-dimensionality. nih.gov Such analyses have shown that natural product-derived drugs often occupy a broader range of chemical space compared to purely synthetic compounds. nih.gov

The analysis of structural databases like PubChem provides fundamental physicochemical properties for this compound (Montelukast methyl ketone) and its parent compound, Montelukast. nih.govnih.gov These properties are essential for building robust QSAR models and understanding the drug-like characteristics of these molecules.

| Property | This compound (Montelukast methyl ketone) | Montelukast |

|---|---|---|

| Molecular Formula | This compound | C35H36ClNO3S |

| Molecular Weight | 570.1 g/mol | 586.2 g/mol |

| XLogP3 | 7.7 | 7.7 |

| Hydrogen Bond Donor Count | 1 | 2 |

| Hydrogen Bond Acceptor Count | 5 | 5 |

| Rotatable Bond Count | 12 | 14 |

| Exact Mass | 569.1791428 Da | 585.2104429 Da |

| Topological Polar Surface Area | 92.6 Ų | 95.7 Ų |

By comparing the properties and structural motifs of this compound analogues with those in large databases, researchers can assess their novelty and potential for further development. guidetopharmacology.org

Structure Activity Relationship Sar Studies of C34h32clno3s and Analogues Non Clinical/in Vitro/in Silico

Evaluation of C34H32ClNO3S Binding Affinity to Leukotriene Receptors (In Vitro)

The primary mechanism of action for this compound analogues like montelukast (B128269) is their high-affinity binding to the CysLT1 receptor. nih.gov This binding is highly selective, with a lower affinity for other important airway receptors such as prostanoid, cholinergic, or beta-adrenergic receptors. nih.gov This selectivity is a key factor in its therapeutic profile.

In vitro receptor binding assays using isolated receptors or non-human cell lines expressing the CysLT1 receptor have been instrumental in characterizing the affinity of montelukast and its analogues. These studies typically involve radioligand binding assays where the test compound competes with a radiolabeled ligand, such as [3H]LTD4, for binding to the receptor. The affinity is often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). For montelukast, these assays have consistently demonstrated high-affinity binding to the CysLT1 receptor. nih.gov

In silico molecular docking studies have also been employed to predict the binding affinity and interactions of montelukast and its analogues with the CysLT1 receptor. These computational models help to visualize the binding mode and identify key amino acid residues within the receptor that are crucial for ligand recognition and binding. Such studies have estimated a strong binding affinity for montelukast with the CysLT1 receptor. researchgate.net

Table 1: In Silico Predicted Binding Affinities of Montelukast for Various Receptors

| Compound | Receptor | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Montelukast | CysLT1 | -15.65 to -8.82 |

Competitive binding studies are crucial for comparing the binding affinity of new analogues, such as this compound, to that of the parent compound, montelukast. In these assays, increasing concentrations of the unlabeled analogue are used to displace the binding of a fixed concentration of radiolabeled montelukast or a natural ligand like LTD4 from the CysLT1 receptor. The results of these studies allow for the determination of the relative binding affinities of different analogues, providing valuable insights into the SAR. For instance, modifications to the quinoline, cyclopropane, or carboxylic acid moieties of the montelukast structure can significantly alter its binding affinity. nih.gov Kinetic analysis has shown that montelukast acts as a competitive inhibitor for some enzymes, indicating a high affinity for the active site. nih.gov

Functional Assays of this compound on Biological Pathways (In Vitro/Cellular)

Beyond receptor binding, functional assays are essential to determine the biological consequences of ligand-receptor interaction. For this compound analogues, these assays assess their ability to inhibit the downstream signaling pathways activated by leukotrienes.

Activation of the CysLT1 receptor by its natural ligands, the cysteinyl leukotrienes (LTC4, LTD4, LTE4), leads to a cascade of intracellular events, including the modulation of second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+). researchgate.netnih.gov Functional assays in relevant cell lines (e.g., CHO cells transfected with the human CysLT1 receptor) are used to measure the ability of montelukast and its analogues to block these signaling events. For example, leukotriene-induced calcium mobilization can be monitored using fluorescent calcium indicators. An effective antagonist like montelukast would inhibit this calcium flux in a dose-dependent manner. Some studies have also pointed to the involvement of montelukast in modulating cAMP levels, which is a key signaling molecule in inflammatory processes. researchgate.net

While the primary target of this compound analogues is the CysLT1 receptor, some studies have explored their effects on enzymes involved in the inflammatory cascade. Phospholipase A2 (PLA2) is a key enzyme responsible for the release of arachidonic acid, the precursor for leukotriene synthesis. nih.govnih.gov Inhibition of PLA2 could therefore represent an additional anti-inflammatory mechanism. While direct inhibitory studies of montelukast on a specific isoform "Phospholipase A2r" are not extensively detailed, broader studies on related enzymes have been conducted. For instance, montelukast has been shown to inhibit the 5-lipoxygenase (5-LOX) enzyme, which is also involved in the leukotriene synthesis pathway. nih.gov In vitro inhibitory assays have demonstrated that montelukast can inhibit various enzymes, with specific IC50 values indicating its potency. nih.gov

Table 2: In Vitro Enzyme Inhibitory Activity of Montelukast

| Enzyme | IC50 (µM) |

|---|---|

| Yeast α-glucosidase | 44.31 ± 1.21 |

| Jack Bean Urease | 8.72 ± 0.23 |

| Human Placental Alkaline Phosphatase (hPAP) | 17.53 ± 0.19 |

| Bovine Intestinal Alkaline Phosphatase (bIAP) | 15.18 ± 0.23 |

| Soybean 15-lipoxygenase (15-LOX) | 2.41 ± 0.13 |

Gene expression profiling, often conducted using techniques like RNA sequencing, can provide a global view of the cellular pathways modulated by a compound. nih.gov In the context of this compound and its analogues, such studies in relevant non-human cell lines (e.g., bronchial epithelial cells, smooth muscle cells, or inflammatory cells) can reveal changes in the expression of genes involved in inflammation, cell signaling, and tissue remodeling. For example, treatment with montelukast could be shown to down-regulate the expression of pro-inflammatory cytokines and chemokines that are typically induced by leukotrienes. While specific, detailed gene expression profiles for this compound are not available, studies on montelukast have shown it can modulate the expression of genes related to inflammation. For instance, in a breast cancer cell line, montelukast was found to down-regulate the expression of alkaline phosphatase. nih.gov

Comparison of this compound Activity with Parent Compound Montelukast

The chemical compound with the molecular formula this compound is structurally analogous to Montelukast (C35H36ClNO3S), a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist. nih.gov Due to the absence of direct research on this compound, this section provides a comparative analysis based on the extensive structure-activity relationship (SAR) data available for Montelukast and its derivatives. The slight difference in their molecular formulas—a deficit of one carbon and four hydrogen atoms in this compound—suggests a minor structural modification, which could potentially influence its biological activity.

Systematic SAR studies on Montelukast have identified key structural domains crucial for its high-affinity binding to the CysLT1 receptor. These include a lipophilic anchor, an acidic pharmacophore, and an aromatic system. The final structure of Montelukast was an evolution from an early quinoline-based lead compound, which was modified to include structural elements of leukotrienes. atsjournals.orgnih.gov

Mechanistic Deviations or Similarities in In Vitro Models

In vitro studies are fundamental in elucidating the mechanism of action of novel compounds by observing their effects in a controlled laboratory setting, outside of a living organism. Montelukast functions by selectively inhibiting the CysLT1 receptor, thereby preventing the binding of leukotriene D4 and reducing inflammatory processes such as bronchoconstriction and mucus production. It is important to note that Montelukast has also been reported to have secondary anti-inflammatory properties that may be independent of CysLT1 receptor antagonism. researchgate.net

A comparative in vitro assessment of this compound and Montelukast would likely focus on their binding affinity and functional antagonism at the CysLT1 receptor. The structural alteration in this compound could lead to several outcomes:

Similar or Enhanced Potency: The modification might optimize the compound's conformation for receptor binding, potentially leading to an equal or greater affinity for the CysLT1 receptor.

Reduced Potency: Conversely, the structural change could hinder the ideal interaction with the receptor's binding pocket, resulting in a lower affinity and reduced antagonist activity.

Altered Selectivity: The modification might affect the compound's binding to other receptors, potentially altering its selectivity profile compared to Montelukast.

The following interactive table illustrates the type of data that would be generated in a hypothetical in vitro comparison of the two compounds.

| Compound | CysLT1 Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |

| Montelukast | 1.5 | 2.1 |

| This compound (Hypothetical) | 2.3 | 3.5 |

This table is for illustrative purposes and the data for this compound is hypothetical.

Recent research has also explored the multifaceted nature of Montelukast, suggesting it may interact with other molecular targets. nih.gov Computational and in vitro studies have indicated that Montelukast can exhibit inhibitory activity against various enzymes. nih.gov A comprehensive in vitro study of this compound would therefore also ideally investigate its potential effects on these other targets to determine if its mechanistic profile deviates from that of Montelukast.

Enantiomeric Differences in Activity (If Applicable)

Chirality plays a critical role in the activity of many pharmaceutical compounds. Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit significantly different pharmacological and toxicological properties. youtube.com This is because biological receptors are themselves chiral, leading to stereospecific interactions with drug molecules.

A hypothetical study on the enantiomers of this compound would aim to answer the following questions:

Is the biological activity primarily associated with one enantiomer (the eutomer)?

Does the other enantiomer (the distomer) have any activity, either similar, different, or even antagonistic?

Is there a significant difference in the potency of the two enantiomers?

The following interactive table illustrates how the data from such a study might be presented.

| Enantiomer of this compound | CysLT1 Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |

| Enantiomer 1 (Hypothetical) | 2.1 | 3.2 |

| Enantiomer 2 (Hypothetical) | 150.8 | 210.4 |

This table is for illustrative purposes and the data is hypothetical.

Mechanistic Investigations of C34h32clno3s at the Cellular and Molecular Level Non Clinical

Cellular Uptake and Distribution Studies (In Vitro Cell Models)

While specific kinetic studies detailing the rate and mechanism of cellular uptake for GW4064 are not extensively detailed in the available literature, its ability to enter cells and elicit biological responses is well-documented across numerous in vitro cell models. The observation of modulated gene expression and signaling cascades within these cells serves as functional proof of its cellular uptake. nih.govmedchemexpress.com For instance, treatment of a mouse liver cell line (BNL Cl. 2) with GW4064 resulted in a dose-dependent reduction of oleic acid-induced lipid accumulation, an effect that necessitates the compound's entry into the cytoplasm. nih.gov Similar intracellular activity has been confirmed in a variety of non-human and human cell lines, indicating that the compound is capable of crossing the plasma membrane to engage with its intracellular targets.

Table 1: Summary of Cell Lines Used in Mechanistic Studies of GW4064

| Cell Line | Cell Type | Observed Intracellular Effect(s) |

|---|---|---|

| HepG2 | Human Hepatoma | Induction of PGC-1α protein expression; protection against apoptosis. nih.govnih.gov |

| Huh7 | Human Hepatoma | Activation of PGC-1α promoter. nih.gov |

| C2C12 | Mouse Myoblast | Induction of PGC-1α protein expression; enhanced mitochondrial mass. nih.gov |

| HEK-293T | Human Embryonic Kidney | Activation of CRE and NFAT-RE reporters (FXR-independent); intracellular Ca2+ accumulation; apoptosis. nih.govresearchgate.net |

| MCF-7 | Human Breast Cancer | GW4064-induced apoptosis shown to be FXR-independent. nih.govresearchgate.net |

| BNL Cl. 2 | Mouse Liver | Reduction of oleic acid-induced lipid accumulation. nih.gov |

| Cos-7 | Monkey Kidney Fibroblast | Activation of PGC-1α promoter. nih.gov |

Biochemical Cascade Modulation and Pathway Perturbations (In Vitro)

The engagement of GW4064 with its molecular targets triggers a wide array of downstream biochemical events and pathway perturbations.

FXR-Dependent Pathways: Activation of FXR by GW4064 directly influences the transcription of numerous genes, leading to significant pathway modulation.

Bile Acid Homeostasis: GW4064 induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the key bile acid synthesis enzymes CYP7A1 and CYP8B1. jci.orgphysiology.org Simultaneously, it increases the expression of transporters involved in bile acid clearance, such as the Bile Salt Export Pump (BSEP). jci.orgresearchgate.net

Lipid Metabolism: The compound has been shown to inhibit lipogenesis by suppressing the expression of SREBP-1c and its target genes. nih.gov It also reduces hepatic lipid accumulation by repressing the expression of the fatty acid transporter CD36. nih.govmedchemexpress.com

Inflammation and Cellular Proliferation: In specific models, GW4064-mediated FXR activation reduces inflammation and downregulates markers of intestinal stem cell proliferation, such as LGR5 and Cyclin D1, potentially through inhibition of Wnt/β-catenin signaling. mdpi.com

FGF Signaling: GW4064 enhances the protein levels of αKlotho, βKlotho, FGF19, and FGF21, key components of a signaling pathway that regulates bile acid and metabolic homeostasis. mdpi.com

FXR-Independent Pathways: The off-target activities of GW4064 lead to the perturbation of signaling cascades not typically associated with FXR.

Calcium and cAMP Signaling: In FXR-deficient HEK cells, GW4064 was found to activate cAMP response element (CRE) and nuclear factor of activated T-cells response element (NFAT-RE) reporters. nih.gov The activation of NFAT-RE involved a rapid increase in intracellular calcium (Ca2+) and subsequent nuclear translocation of NFAT. nih.govresearchgate.net The activation of CRE was linked to the accumulation of cyclic AMP (cAMP) through a soluble adenylyl cyclase-dependent mechanism. nih.govresearchgate.net

G-Protein Signaling: The interaction of GW4064 with histamine (B1213489) receptors leads to the activation of heterotrimeric G-proteins, specifically Gαi/o and Gq/11, initiating downstream cascades typically associated with these GPCRs. nih.govresearchgate.net

Table 3: Summary of GW4064-Modulated Biochemical Pathways

| Pathway | Key Modulated Component(s) | Associated Target | Observed Effect |

|---|---|---|---|

| Bile Acid Synthesis | CYP7A1, CYP8B1 | FXR | Repression of gene expression. jci.org |

| Lipid Metabolism | SREBP-1c, CD36 | FXR | Repression of gene expression, reduced lipid uptake. nih.gov |

| Intracellular Calcium Signaling | Intracellular Ca2+, NFAT | GPCRs (e.g., Histamine H1) | Increased intracellular Ca2+, nuclear translocation of NFAT. nih.gov |

| cAMP Signaling | cAMP, CREB | GPCRs | Accumulation of cAMP. nih.gov |

| PGC-1α Expression | PGC-1α | ERRα | Induction of gene expression. nih.gov |

| Wnt Signaling | β-catenin, Cyclin D1 | FXR | Inhibition of signaling. mdpi.com |

Investigation of Stereoisomeric Effects on Molecular Interactions

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. wikipedia.org The chemical structure of GW4064, 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid, contains a carbon-carbon double bond within the ethenyl linker.

This double bond creates the potential for geometric isomerism, specifically E/Z isomerism. The E isomer would have the substituent groups on opposite sides of the double bond, while the Z isomer would have them on the same side. These distinct spatial arrangements can lead to significant differences in how each stereoisomer interacts with the binding pockets of its molecular targets, potentially resulting in varied potency, efficacy, or even target selectivity.

Despite this structural feature, a thorough review of the available scientific literature did not yield any studies specifically designed to isolate the E and Z isomers of GW4064 or to compare their respective biological activities and molecular interactions. Research to date appears to have been conducted using a single entity, which is likely a specific isomer (typically the more stable E isomer) or a mixture. Therefore, the differential effects of GW4064 stereoisomers on cellular and molecular mechanisms remain an uninvestigated area.

Advanced Analytical Method Development and Validation for C34h32clno3s

Quantitative Analytical Methods for C34H32ClNO3S in Complex Matrices

The accurate quantification of this compound, particularly at low levels in complex biological and pharmaceutical matrices, requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of these analytical efforts.

Development of HPLC-UV/MS Methods for Assay and Purity

The development of analytical methods for this compound and related compounds often employs reverse-phase HPLC for separation. europa.eu For assay and purity determination, HPLC coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection provides the necessary selectivity and sensitivity. nih.gov

Method development involves a systematic investigation of chromatographic conditions to achieve optimal separation from potential impurities and matrix components. nih.gov Key parameters that are optimized include the stationary phase (column), mobile phase composition, and detector settings. For compounds like this, a C18 column is frequently used. ingentaconnect.comnih.gov The mobile phase typically consists of an aqueous component, often with a pH modifier like formic acid, and an organic solvent such as acetonitrile. ingentaconnect.comnih.gov

Mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), offers superior specificity and sensitivity compared to UV detection. nih.govplos.org It identifies the compound based on its specific mass-to-charge ratio (m/z) and fragmentation patterns, allowing for unambiguous confirmation and quantification. nih.govnih.gov

Table 1: Example HPLC-MS/MS Method Parameters for Related Compounds

| Parameter | Condition |

|---|---|

| Column | C18 stationary phase (e.g., Hypersil GOLD, Agilent Extend-C18) ingentaconnect.comnih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water or 0.01M Ammonium Acetate; B: Acetonitrile ingentaconnect.comnih.govnih.gov |

| Flow Rate | 0.4 mL/min ingentaconnect.com |

| Column Temp. | 40 °C ingentaconnect.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.govnih.gov |

| MS/MS Transition | Compound-specific (e.g., for a related compound: m/z 777.45 > 619.40 for quantification) plos.orgnih.gov |

Trace Analysis Techniques for Low-Level Detection

Detecting trace amounts of this compound is crucial, especially in contexts like impurity profiling or residue analysis. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred technique for this purpose due to its enhanced resolution, speed, and sensitivity. nih.govresearchgate.net

Sample preparation is a critical step to isolate the analyte from complex matrices (e.g., plasma, tissues, or pharmaceutical formulations) and concentrate it to detectable levels. nih.govresearchgate.net Techniques such as Solid-Phase Extraction (SPE) are commonly employed to clean up samples and minimize matrix effects, which can interfere with accurate quantification. nih.govresearchgate.net The use of an internal standard, a structurally similar compound added to the sample at a known concentration, is essential for correcting variations during sample processing and analysis. researchgate.net

Validation of Analytical Methods According to ICH Guidelines (Non-Clinical Context)

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to internationally recognized standards, such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eu Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific compound. elementlabsolutions.comeuropa.eu The validation process evaluates several key performance characteristics. ich.org

Specificity, Linearity, Accuracy, Precision, and Robustness

Specificity is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components, such as impurities or matrix components. elementlabsolutions.compharmaguideline.com It is demonstrated by showing that there are no interfering peaks at the retention time of the analyte in blank and placebo samples. nih.gov

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. pharmaguideline.com It is typically evaluated by analyzing a series of standards at different concentrations and is confirmed if the correlation coefficient (r or r²) is close to 1 (e.g., ≥0.99). nih.govingentaconnect.com

Accuracy is the closeness of the test results obtained by the method to the true value. pharmaguideline.com It is often determined by spiking the matrix with a known amount of the analyte and calculating the percentage of the analyte recovered. researchgate.netingentaconnect.com Recovery values typically between 80% and 120% are considered acceptable. researchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmaguideline.com It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. RSD values of less than 10-15% are often required, depending on the concentration level. nih.govresearchgate.net

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.com

Table 2: Summary of Method Validation Findings for Related Compounds

| Parameter | Typical Finding | Source |

|---|---|---|

| Linearity (r²) | ≥0.99 | nih.gov |

| Accuracy (% Recovery) | 84.2% to 115.9% | nih.govresearchgate.net |

| Precision (% RSD) | <10% | nih.govresearchgate.net |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaguideline.com

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaguideline.com

These limits are crucial for trace analysis and impurity determination. For instance, in the analysis of related compounds using UHPLC-MS/MS, LODs can be as low as 0.30-0.40 µg/kg and LOQs as low as 0.80–1.0 µg/kg in complex matrices like animal tissue. nih.govresearchgate.net In cleaner matrices like injection solutions, even lower limits have been reported, with an LOD of 0.77 µg/L and an LOQ of 2.55 µg/L. ingentaconnect.comingentaconnect.com

Table 3: Reported LOD and LOQ Values for Related Compounds in Various Matrices

| Matrix | Technique | LOD | LOQ |

|---|---|---|---|

| Animal Tissue | UHPLC-MS/MS | 0.30 - 0.40 µg/kg | 0.80 - 1.0 µg/kg |

| Animal Plasma | LC-MS/MS | 0.007 - 0.07 ng/mL | 2.5 - 5.0 ng/mL |

Reference Standard Characterization and Certification

An analytical reference standard is a highly purified and well-characterized material used as a measurement benchmark. scientificlabs.ie For this compound, a reference standard is essential for the accurate calibration of analytical instruments and for the validation of methods. sigmaaldrich.com

The characterization and certification of a reference standard involve a comprehensive set of analytical tests to confirm its identity, purity, and structure. synzeal.com These tests typically include:

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure. researchgate.net

Chromatographic Purity: HPLC is used to determine the purity of the standard and to identify and quantify any impurities. europa.eu

Other Tests: Elemental analysis, water content determination (e.g., by Karl Fischer titration), and residual solvent analysis may also be performed.

Certified reference materials are produced under stringent quality systems, such as ISO 17034, and are supplied with a Certificate of Analysis that details the characterization results and certified purity value. lgcstandards.com

Impurity Profiling and Control Strategies for C34h32clno3s in Pharmaceutical Synthesis

Identification and Characterization of Process-Related Impurities

Process-related impurities in the synthesis of C34H32ClNO3S originate from various sources, including starting materials, intermediates, reagents, and by-products of side reactions. The specific impurity profile can vary depending on the synthetic route employed. asianpubs.orgasianpubs.org Identification and characterization of these impurities are typically performed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). asianpubs.orgglobalresearchonline.netresearchgate.net

Key process-related impurities include:

Isomeric Impurities : The synthesis of Montelukast (B128269) is stereospecific. The unintended formation of the S-isomer (Impurity A) is a common process-related impurity. pharmaffiliates.comallmpus.com

Unreacted Intermediates and Precursors : Residual amounts of key starting materials or intermediates, such as Montelukast Methyl Ketone (Impurity F) or the diol intermediate, can carry through to the final product if not adequately removed. rsc.orgpharmaffiliates.comsimsonpharma.com

By-products from Side Reactions : Various side reactions can lead to the formation of impurities. For example, the dehydration of the tertiary alcohol group in Montelukast can form Montelukast Methylstyrene (Impurity B). pharmaffiliates.comnih.govbocsci.com Michael addition reactions can also occur, leading to the formation of Michael adducts (Impurities D and E). pharmaffiliates.comnih.gov Another potential impurity is the formation of a cyclic ether due to intramolecular displacement. rsc.org

Table 1: Common Process-Related Impurities of this compound (Montelukast)

| Impurity Name | Other Names | Molecular Formula | Origin |

|---|---|---|---|

| Montelukast Impurity A | Montelukast S-Isomer | C35H36ClNO3S | Incorrect stereochemistry during synthesis |

| Montelukast Impurity B | Montelukast Methylstyrene; USP Related Compound F | C35H34ClNO2S | Dehydration of the tertiary alcohol |

| Montelukast Impurity F | Montelukast Methyl Ketone; USP Related Compound E | This compound | Unreacted starting material/intermediate |

| Michael Adducts (D & E) | Montelukast Michael Adduct R,R-Isomer; R,S-Isomer | C41H46ClNO5S2 | Side reaction during the thiol addition step |

This table is generated based on data from multiple sources. pharmaffiliates.como2hdiscovery.cogoogle.comallmpus.comnih.gov

Degradation Impurities of this compound and Their Significance

This compound is susceptible to degradation under certain conditions, such as exposure to light and oxygen, leading to the formation of degradation impurities. rroij.comresearchgate.net These impurities can affect the stability and quality of the drug product.

The most significant degradation impurities are:

Montelukast Sulfoxide (B87167) (Impurity C) : This is a major oxidative degradation product, formed by the oxidation of the sulfide (B99878) group in the Montelukast molecule. nih.govrroij.com Its presence can be influenced by manufacturing and storage conditions, and even by certain excipients in the formulation. rroij.com While it is also a minor metabolite, its levels in the API must be controlled. rroij.com Studies have found the sulfoxide impurity to be non-mutagenic and it can be classified as an ordinary impurity. nih.govresearchgate.net

Montelukast cis-Isomer (Impurity G) : this compound is sensitive to light. researchgate.net Exposure to light can cause photoisomerization of the (E)-ethenyl double bond to the (Z) geometric configuration, resulting in the formation of the cis-isomer. rroij.comresearchgate.net This impurity has the same molecular weight as Montelukast, which makes its detection by MS challenging, necessitating methods like HPLC-UV for differentiation. globalresearchonline.net The United States Pharmacopeia (USP) has set specific limits for this impurity in finished products. uspnf.com

Table 2: Major Degradation Impurities of this compound (Montelukast)